molecular formula C20H27N3O B1198510 3-Ethoxy-N-methyl-N-(1-(phenylmethyl)-4-piperidinyl)-2-pyridinylamine CAS No. 179556-82-2

3-Ethoxy-N-methyl-N-(1-(phenylmethyl)-4-piperidinyl)-2-pyridinylamine

Cat. No. B1198510
M. Wt: 325.4 g/mol
InChI Key: VNSBZWKWQFCKGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-N-methyl-N-(1-(phenylmethyl)-4-piperidinyl)-2-pyridinylamine, also known as 3-Ethoxy-N-methyl-N-(1-(phenylmethyl)-4-piperidinyl)-2-pyridinylamine, is a useful research compound. Its molecular formula is C20H27N3O and its molecular weight is 325.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethoxy-N-methyl-N-(1-(phenylmethyl)-4-piperidinyl)-2-pyridinylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxy-N-methyl-N-(1-(phenylmethyl)-4-piperidinyl)-2-pyridinylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

179556-82-2

Product Name

3-Ethoxy-N-methyl-N-(1-(phenylmethyl)-4-piperidinyl)-2-pyridinylamine

Molecular Formula

C20H27N3O

Molecular Weight

325.4 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-ethoxy-N-methylpyridin-2-amine

InChI

InChI=1S/C20H27N3O/c1-3-24-19-10-7-13-21-20(19)22(2)18-11-14-23(15-12-18)16-17-8-5-4-6-9-17/h4-10,13,18H,3,11-12,14-16H2,1-2H3

InChI Key

VNSBZWKWQFCKGO-UHFFFAOYSA-N

SMILES

CCOC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

CCOC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=CC=C3

Other CAS RN

179556-82-2

synonyms

3-ethoxy-N-methyl-N-(1-(phenylmethyl)-4-piperidinyl)-2-pyridinylamine
U 99363
U 99363E
U-99363
U-99363E

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-benzyl-4-(methylamino)piperidine (EXAMPLE 9, 2.92 g) and 2-bromo-3-ethoxypyridine (EXAMPLE 69, 1.44 g) is stirred at 160°-165° in a sealed tube for 2 days, diluted with methylene chloride (50 ml), washed with water (10 ml) and saline (10 ml), dried over sodium sulfate, and concentrated under reduced pressure. The residue is chromatographed on silica gel (230-400 mesh, 300 g; eluting with a gradient of ethyl acetate/hexane (10/90-50/50)) to give the title compound, C,H,N: Anal. Calcd for C20H27N3O1 : C=73.81, H=8.36, N=12.91-found: C=73.59, H=8.37, N=12.83.
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

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